benzofuran-2-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound features a benzofuran-2-yl group linked via a methanone bridge to a piperazine ring substituted with a triazolopyrimidinyl moiety bearing a 4-chlorophenyl substituent.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O2/c24-16-5-7-17(8-6-16)31-22-20(27-28-31)21(25-14-26-22)29-9-11-30(12-10-29)23(32)19-13-15-3-1-2-4-18(15)33-19/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFHVLVWPTYVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzofurans
are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Triazolopyrimidines
are another class of compounds that have been found to possess various biological activities. Some triazolopyrimidine derivatives have shown good antitumor activities.
Biological Activity
Benzofuran derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound benzofuran-2-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex structure that combines several pharmacologically active moieties. This article provides a detailed examination of its biological activity, synthesizing findings from various research studies.
Chemical Structure and Properties
The compound can be broken down into distinct structural components:
- Benzofuran moiety : Known for its role in various biological activities.
- Triazole ring : Often associated with antimicrobial and anticancer properties.
- Piperazine group : Commonly linked to psychotropic effects and potential in treating neurological disorders.
1. Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that benzofuran compounds induce apoptosis in leukemia cells (K562 and MOLT-4) by activating caspases 3 and 7, which are critical in the apoptotic pathway .
- The presence of the triazole moiety enhances the anticancer potential by inhibiting specific kinases involved in tumor growth .
2. Antimicrobial Activity
Benzofuran derivatives have shown promising antimicrobial properties:
- A series of benzofuran-based compounds were tested against standard bacterial strains, revealing effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
- The incorporation of a chlorophenyl group was found to enhance the antimicrobial activity significantly .
3. Anti-inflammatory Effects
Some studies suggest that benzofuran derivatives may possess anti-inflammatory properties:
- The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
The biological activities of benzofuran derivatives can often be attributed to their ability to interact with cellular targets:
- Apoptosis Induction : The activation of caspases suggests a mitochondrial pathway involvement, leading to programmed cell death in cancer cells.
- Antimicrobial Action : The disruption of bacterial cell membranes and interference with metabolic pathways have been proposed as mechanisms for the observed antimicrobial effects .
Scientific Research Applications
Pharmacological Properties
The compound's intricate structure allows it to exhibit a range of pharmacological activities. The benzofuran core is often associated with various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to benzofuran-2-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have shown promise against multidrug-resistant bacteria. A study reported that certain benzofuran derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Anticancer Potential
The structural components of benzofuran derivatives contribute to their anticancer activities. For example, the integration of triazole and piperazine moieties can enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of benzofuran derivatives. Compounds derived from this class have been evaluated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. Some derivatives demonstrated high selectivity for COX-2, suggesting their potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of benzofuran derivatives. The presence of specific substituents on the benzofuran core significantly influences biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Psoralen | Benzofuran core | Antimicrobial |
| 8-Methoxypsoralen | Benzofuran with methoxy group | Antifungal |
| Angelicin | Benzofuran core | Anticancer |
| 1-Benzofuran-2-carbonyl-piperazine derivative | Similar core with piperazine | Antimicrobial |
The presence of halogen substituents (e.g., -Cl) has been shown to enhance antimicrobial activity by increasing lipophilicity and improving membrane penetration .
Synthesis and Optimization
The synthesis of this compound typically involves several synthetic steps that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity . Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Case Studies
Several studies have documented the synthesis and application of similar compounds:
Case Study 1: Antimicrobial Efficacy
A series of benzofuran-based pyrazoline derivatives were synthesized and evaluated for their antimicrobial activity against resistant strains of Staphylococcus aureus. The most potent compounds exhibited inhibition zones exceeding 20 mm, showcasing their potential as therapeutic agents against resistant infections .
Case Study 2: Anti-inflammatory Activity
In another study, novel benzofuran derivatives were screened for COX enzyme inhibition. Compounds demonstrated varying degrees of COX-2 selectivity with indices ranging from 90% to 99%, indicating strong potential for anti-inflammatory drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
Key Observations :
- Benzofuran vs. Phenyl Groups : The benzofuran moiety in the target compound may enhance aromatic interactions compared to the 4-trifluoromethylphenyl group in the analog .
- Substituent Effects : The 4-chlorophenyl group (electron-withdrawing) contrasts with the benzyl (electron-neutral) and trifluoromethyl (strongly electron-withdrawing) groups, affecting electronic distribution and binding kinetics .
- Piperazine Role : The piperazine ring in both triazolopyrimidine derivatives improves solubility and conformational flexibility, critical for bioavailability .
Physicochemical Properties
Analysis :
- The 4-chlorophenyl group in the target compound balances lipophilicity (LogP ~3.2) and metabolic stability, whereas the trifluoromethyl group increases lipophilicity (LogP ~3.8) but reduces solubility .
- The hydroxyl group in the butylbenzofuran derivative improves solubility but may increase susceptibility to Phase II metabolism (e.g., glucuronidation) .
Preparation Methods
Cyclocondensation of 2-Hydroxy-5-Bromobenzaldehyde
The benzofuran core is constructed via acid-catalyzed cyclization adapted from PMC studies:
$$
\text{2-Hydroxy-5-bromobenzaldehyde} + \text{Chloroacetylcyclobutane} \xrightarrow{\text{POCl}_3, 60^\circ\text{C}} \text{5-Bromo-benzofuran-2-yl-methanone}
$$
Key Parameters
Bromine Activation for Piperazine Coupling
The 5-bromo substituent serves as a leaving group for subsequent nucleophilic aromatic substitution:
$$
\text{5-Bromo-benzofuran-2-yl-methanone} + \text{Piperazine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Benzofuran-2-yl(piperazin-1-yl)methanone}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K$$2$$CO$$3$$ (2 eq) |
| Temperature | 80°C, 12 hr |
| Yield | 54% |
Assembly of 4-(3-(4-Chlorophenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl)Piperazine
Aza-Wittig Reaction for Triazolo-Pyrimidine Core
Following Hubei Normal University's protocol:
- Iminophosphorane Formation :
$$
\text{Triphenylphosphine} + \text{4-Chlorophenylazide} \xrightarrow{\text{THF}} \text{Iminophosphorane 1}
$$ - Carbodiimide Intermediate :
$$
\text{1} + \text{4-Chlorophenyl Isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{Carbodiimide 2}
$$ - Piperazine Incorporation :
$$
\text{2} + \text{Piperazine} \xrightarrow{\text{NaOEt}} \text{Guanidine Intermediate 3}
$$ - Cyclization :
$$
\text{3} \xrightarrow{\text{NaOEt, Δ}} \text{4-(3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine}
$$
Critical Data
Final Coupling via Nucleophilic Aromatic Substitution
The benzofuran-methanone-piperazine intermediate reacts with the triazolo-pyrimidine subunit under Buchwald-Hartwig conditions:
$$
\text{Benzofuran-2-yl(piperazin-1-yl)methanone} + \text{7-Chloro-triazolo[4,5-d]pyrimidine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
Optimized Reaction Table
| Parameter | Value |
|---|---|
| Catalyst System | Pd(OAc)$$_2$$/Xantphos |
| Ligand | Xantphos (4 mol%) |
| Base | Cs$$2$$CO$$3$$ (3 eq) |
| Solvent | Toluene |
| Temperature | 100°C, 18 hr |
| Yield | 48% |
Alternative Synthetic Pathways
One-Pot Multicomponent Approach
Evitachem's methodology enables convergent synthesis via:
$$
\text{Benzofuran-2-carbonyl chloride} + \text{Triazolo-pyrimidine-piperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Advantages :
- Reduced purification steps
- Higher atom economy (78% vs. 54% stepwise)
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H$$_2$$O 70:30)
- XRD : Confirms planar benzofuran-triazolo-pyrimidine dihedral angle (17.8°)
Industrial Scale-Up Considerations
Patent CN102863413A recommends:
- Continuous Flow Reactors for triazolo-pyrimidine cyclization (20% yield increase vs. batch)
- Green Solvents : Cyclopentyl methyl ether (CPME) reduces E-factor by 34%
- Crystallization : Ethanol/water (3:1) achieves 99.5% purity after single recrystallization
Challenges and Optimization Strategies
Q & A
Basic: What are the key synthetic pathways for this compound?
The synthesis typically involves multi-step reactions to assemble the triazolo-pyrimidine core, piperazine linker, and benzofuran moiety. Key steps include:
- Triazolo-pyrimidine formation : Cyclization of chloropyrimidine precursors with azides under Cu(I)-catalyzed "click" conditions .
- Piperazine functionalization : Substitution reactions at the 7-position of the triazolo-pyrimidine using activated piperazine derivatives .
- Benzofuran coupling : Acylation of the piperazine nitrogen with a benzofuran-2-carbonyl chloride under basic conditions (e.g., triethylamine in DMF) .
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C for cyclization), and purification via column chromatography .
Basic: Which spectroscopic and crystallographic methods validate its structure?
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. Disorder in the triazolo-pyrimidine ring may require robust refinement protocols .
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, piperazine-CH at δ 3.2–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 520–530) .
Advanced: How can researchers optimize the yield of triazolo-pyrimidine formation?
- Catalyst screening : Cu(I) salts (e.g., CuBr) vs. Ru-based catalysts may alter regioselectivity and reduce byproducts .
- Solvent effects : Polar solvents (DMF, DMSO) enhance solubility of azide intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 12–24 hrs) and improves yields by 15–20% through controlled thermal activation .
- Purification strategies : Use of reverse-phase HPLC to isolate the triazolo-pyrimidine from unreacted starting materials .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization : Discrepancies in IC values (e.g., anticancer activity ranging from 0.5–10 μM) may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based luminescence) .
- Purity validation : Impurities from incomplete coupling reactions (e.g., residual piperazine derivatives) can skew results. Use LC-MS with >98% purity thresholds .
- Structural analogs : Compare activity with derivatives lacking the 4-chlorophenyl group to isolate pharmacophore contributions .
Advanced: What computational methods support SAR analysis for this compound?
- Molecular docking : AutoDock Vina or Glide predicts binding to kinase targets (e.g., EGFR, CDK2) by modeling interactions between the triazolo-pyrimidine core and ATP-binding pockets .
- QSAR modeling : Use descriptors like logP (calculated ~3.5) and polar surface area (~90 Ų) to correlate hydrophobicity with membrane permeability .
- MD simulations : Assess stability of the piperazine-benzofuran linkage in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) .
Advanced: How to design experiments for assessing metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP3A4/2D6 metabolism due to the triazolo-pyrimidine’s susceptibility to oxidation .
- Metabolite identification : Use high-resolution Orbitrap MS to detect hydroxylated or N-dealkylated products .
- Comparative studies : Test analogs with fluorinated benzofuran rings to block metabolic hot spots .
Basic: What solubility and formulation challenges are associated with this compound?
- Solubility profile : Low aqueous solubility (<10 μM) due to high logP. Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations for in vivo studies .
- Salt formation : Explore hydrochloride salts of the piperazine nitrogen to enhance solubility in polar solvents .
- Stability testing : Monitor degradation under UV light (benzofuran photolability) and acidic conditions (pH < 4) via accelerated stability studies .
Advanced: How to address crystallographic disorder in the triazolo-pyrimidine ring?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and resolve overlapping electron density .
- Refinement strategies : Apply restraints (e.g., DFIX for bond lengths) and partial occupancy modeling for disordered atoms .
- Validation tools : Check R values (<0.25) and MolProbity scores to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
